

# Functional group analysis of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde

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## Compound of Interest

Compound Name: 2-Methoxy-3-methyl-4-propoxy-benzaldehyde

CAS No.: 820237-56-7

Cat. No.: B12539834

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An In-Depth Technical Guide to the Functional Group Analysis and Spectroscopic Characterization of **2-Methoxy-3-methyl-4-propoxy-benzaldehyde**

## Executive Summary & Structural Rationale

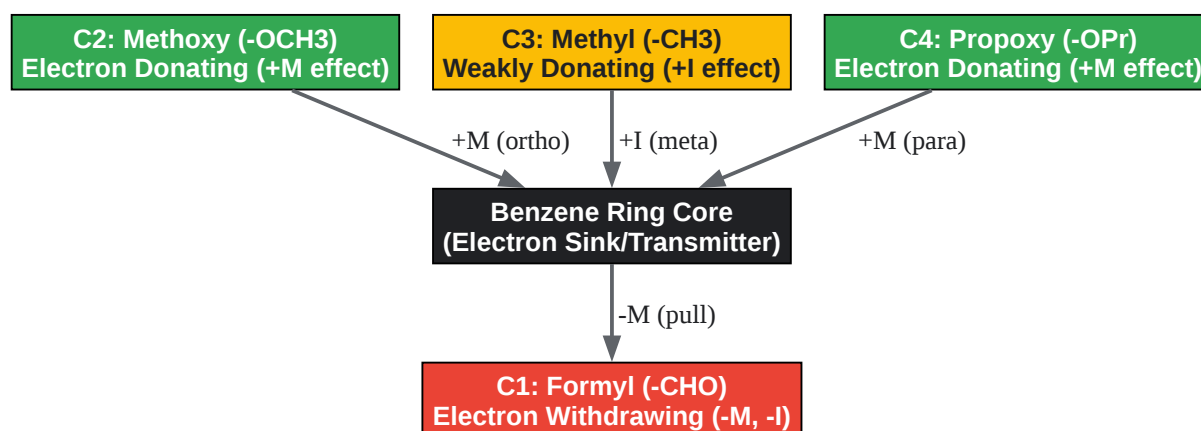
**2-Methoxy-3-methyl-4-propoxy-benzaldehyde** (CAS: 820237-56-7, MW: 208.25 g/mol) is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazolidinedione derivatives targeted as platelet aggregation inhibitors[1].

From an analytical perspective, this molecule presents a fascinating case study in electronic push-pull dynamics. The tetrasubstituted benzene core functions as an electron transmitter, mediating the opposing forces of the electron-withdrawing formyl group (-CHO) and the electron-donating alkoxy (-OR) and alkyl (-R) substituents[2]. For researchers and drug development professionals, mastering the functional group analysis of such heavily substituted benzaldehydes is critical for verifying synthetic intermediates, tracking reaction progress, and ensuring structural integrity during scale-up[3].

## Structural Deconstruction & Electronic Mapping

To accurately interpret the spectral data of this compound, one must first understand the causality behind its electronic environment. The substituents do not act in isolation; their effects are highly synergistic:

- C1 Formyl Group (-CHO): Acts as a strong electron sink via resonance (-M) and induction (-I). It deshields adjacent protons and pulls electron density out of the aromatic ring[4].
- C2 Methoxy (-OCH<sub>3</sub>) & C4 Propoxy (-OPr): These groups are strongly electron-donating via resonance (+M), which easily overpowers their weak inductive withdrawal (-I). They push electron density specifically into the ortho and para positions relative to themselves[5].
- C3 Methyl Group (-CH<sub>3</sub>): Provides mild electron donation via hyperconjugation and the inductive effect (+I).
- Steric Torsion (Advanced Insight): The contiguous substitution pattern at C2, C3, and C4 creates significant steric crowding. This forces the alkoxy groups to adopt conformations that may slightly deviate from perfect coplanarity with the aromatic ring, subtly dampening their maximum +M resonance potential compared to unhindered analogs.

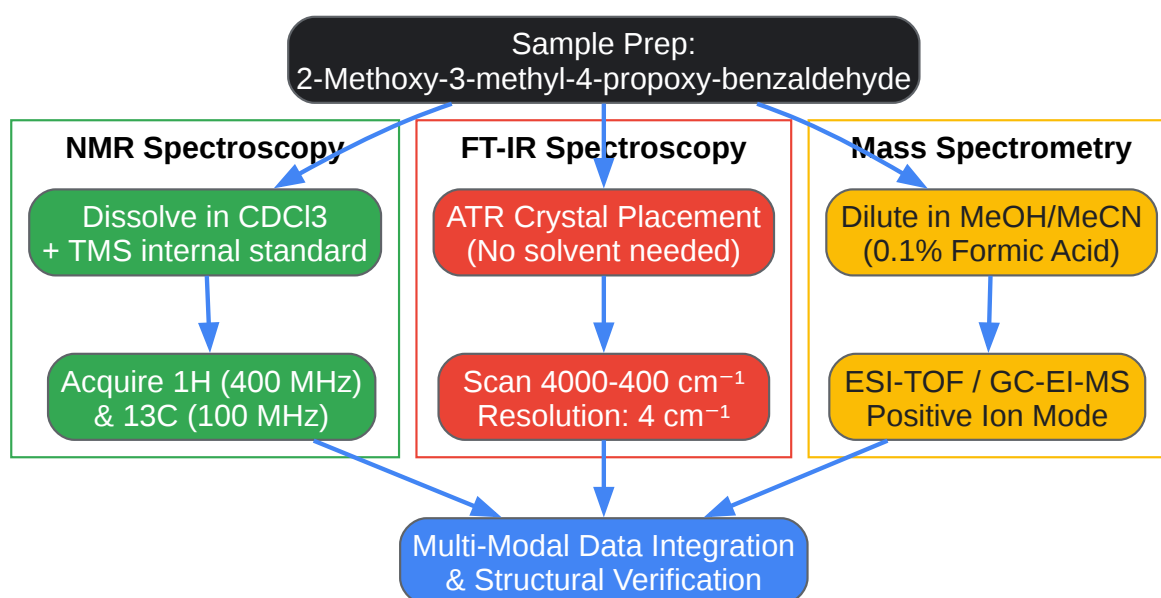


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Caption: Electronic push-pull dynamics of substituents on the benzaldehyde core.

## Multi-Modal Analytical Strategy

Relying on a single analytical method for a tetrasubstituted aromatic compound invites structural ambiguity. A robust, self-validating analytical workflow demands the orthogonal integration of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)[5].



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Caption: Multi-modal analytical workflow for structural validation and characterization.

## Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, minimizing artifacts and solvent interference.

### Protocol A: High-Resolution NMR Acquisition (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** Accurately weigh 10–15 mg of the compound. Dissolve completely in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5].
- **Filtration:** Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
- **Tuning and Shimming:** Insert the tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of  $\text{CDCl}_3$ . Perform gradient shimming to achieve a line width at half-height of  $\leq 0.5$  Hz for the TMS peak.
- **Acquisition:**
  - $^1\text{H}$  NMR: Run 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aldehyde proton.
  - $^{13}\text{C}$  NMR: Run 512–1024 scans with proton decoupling (WALTZ-16).

## Protocol B: Attenuated Total Reflectance (ATR) FT-IR

- **Background Calibration:** Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at  $4\text{ cm}^{-1}$  resolution[4].
- **Sample Application:** Apply 2–3 mg of the neat liquid/solid compound directly onto the crystal. Ensure uniform contact using the pressure anvil if the sample is crystalline.
- **Acquisition:** Collect 32 scans from  $4000$  to  $400\text{ cm}^{-1}$ .
- **Validation:** Verify that the baseline is flat and maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

## Protocol C: LC-MS (ESI+) Analysis

- **Preparation:** Prepare a  $1\text{ }\mu\text{g/mL}$  solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation)[6].
- **Injection:** Inject  $2\text{ }\mu\text{L}$  into the LC-MS system (C18 column, gradient elution of Water/Acetonitrile).

- Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

## Data Interpretation & Causality Analysis

### FT-IR Vibrational Modes

The IR spectrum provides immediate confirmation of the oxygen-containing functional groups. The causality behind the C=O stretching frequency is particularly diagnostic. In an unsubstituted benzaldehyde, the C=O stretch appears at  $\sim 1703\text{ cm}^{-1}$ . However, the strong +M electron donation from the C2 and C4 alkoxy groups pushes electron density into the carbonyl system, increasing its single-bond character and lowering the force constant[7].

Table 1: Characteristic FT-IR Absorptions

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Causality / Assignment
Aldehyde C=O	1675 – 1685	Strong	Conjugated carbonyl stretch. Shifted lower due to +M donation from alkoxy groups.
Aldehyde C-H	2820 & 2730	Weak	Fermi resonance doublet characteristic of formyl C-H stretching.
Aromatic C=C	1590, 1500	Medium	Aromatic ring breathing modes.

| Ether C-O-C | 1250 & 1110 | Strong | Asymmetric and symmetric stretching of the methoxy and propoxy ether linkages. |

### <sup>1</sup>H NMR Spin-System Causality

The  $^1\text{H}$  NMR spectrum maps the electronic microenvironments of the molecule. The two remaining aromatic protons (at C5 and C6) provide a textbook example of substituent effects.

Table 2:  $^1\text{H}$  NMR Predictive Assignments (400 MHz,  $\text{CDCl}_3$ )

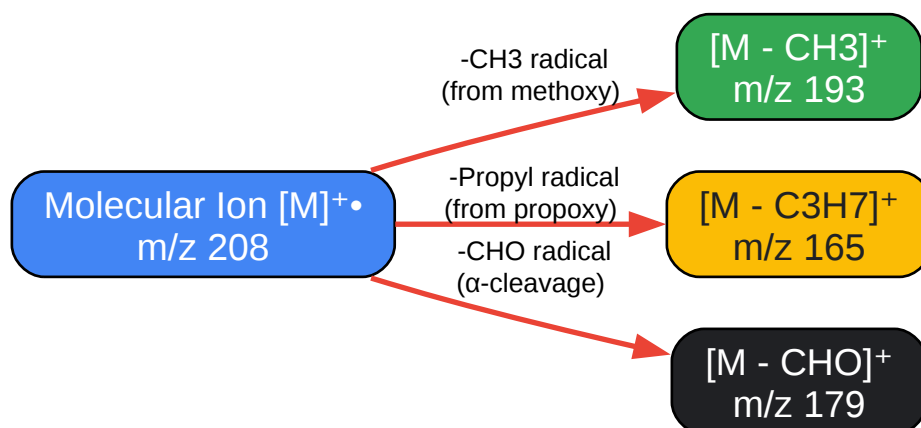
Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Causality (Electronic Environment)
10.30 ppm	Singlet (s)	1H	-CHO (C1)	Highly deshielded by the carbonyl oxygen electronegativity and magnetic anisotropy.
7.65 ppm	Doublet (d, J=8.5 Hz)	1H	Ar-H (C6)	Deshielded by the ortho-formyl group (-M). Lacks direct resonance shielding from alkoxy groups.
6.70 ppm	Doublet (d, J=8.5 Hz)	1H	Ar-H (C5)	Highly shielded by the +M resonance of the ortho-propoxy and para-methoxy groups.
4.05 ppm	Triplet (t, J=6.5 Hz)	2H	-OCH <sub>2</sub> - (Propoxy)	Deshielded directly by the electronegative oxygen atom.
3.90 ppm	Singlet (s)	3H	-OCH <sub>3</sub> (Methoxy)	Deshielded by oxygen; sharp singlet due to lack of adjacent protons.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Causality (Electronic Environment)
2.20 ppm	Singlet (s)	3H	Ar-CH <sub>3</sub> (C3)	Benzylic methyl group; mild deshielding from the aromatic ring current.
1.85 ppm	Sextet (m, J=6.5 Hz)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	Split by both the adjacent -CH <sub>2</sub> - and -CH <sub>3</sub> groups (n+1 rule).

| 1.05 ppm | Triplet (t, J=7.4 Hz) | 3H | -CH<sub>2</sub>-CH<sub>3</sub> | Terminal methyl of the propoxy chain. |

## Mass Spectrometry Fragmentation Pathways

In positive ion mode (ESI+ or EI), the molecule yields a molecular ion [M]<sup>+</sup> at m/z 208 (or [M+H]<sup>+</sup> at m/z 209 in ESI)[1]. The fragmentation is driven by the stability of the resulting radical cations, primarily involving the cleavage of the alkoxy chains and the formyl group[6][8].



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Caption: Primary mass spectrometry fragmentation pathways for the target compound.

## References

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- 7. (Solved) - What evidence would appear in the IR, 1 H NMR, and 13C NMR spectra indicating partial over-oxidation (1 Answer) | Transtutors [[transtutors.com](https://transtutors.com)]

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